4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide
Description
Properties
IUPAC Name |
4-[(1-methylindol-3-yl)carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUIABOIZNHIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with an appropriate amine to form the corresponding amide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Urea Motifs
(±)-(3R,4S)-1-Methyl-4-(1-Methyl-1H-Indol-3-yl)-3-({3-[4-(Trifluoromethyl)Phenyl]Ureido}Methyl)Pyrrolidine-3-Carboxylic Acid (14{6,5})
- Structure : Incorporates a 1-methylindol-3-yl group and a trifluoromethylphenyl-ureido side chain linked to a pyrrolidine-carboxylic acid core.
- Molecular Weight : 475 g/mol.
- Synthesis : Yield 76%, purity >99% (APCI-MS, NMR) .
(±)-Methyl (3R,4S)-1-Methyl-4-Phenyl-3-[(3-Phenylureido)Methyl]Pyrrolidine-3-Carboxylate (15{1,4})
Ureido-Benzamide Derivatives with Diverse Substituents
CP-17 (N-(3-(3-(5-Chloro-2-Methylphenyl)Ureido)-4-(Pyrrolidin-1-yl)Phenyl)Benzamide)
- Structure : Substituted benzamide with a 5-chloro-2-methylphenyl-ureido group and pyrrolidine.
- Activity : Inhibits IDH2/R140Q (IC50 = 40.75 nM), a mutant enzyme in leukemia .
- Key Differences : The chloro-methylphenyl group and pyrrolidine enhance target selectivity compared to the indole-containing compound.
4-(3-(4-Chloro-3-(Trifluoromethyl)Phenyl)Ureido)-N-(4-Sulfamoylbenzyl)Benzamide (26)
Sorafenib-Based Analogues
t-AUCMB (trans-4-[4-(3-Adamantan-1-yl-Ureido)-Cyclohexyloxy]-N-Methylbenzamide)
Key Findings and Implications
Structural Influence on Activity :
- Indole-containing compounds (e.g., 14{6,5}) exhibit high purity and yields, suggesting synthetic feasibility for the target compound .
- Bulky substituents (e.g., adamantyl in t-AUCMB) enhance cytotoxicity but may reduce solubility .
Enzyme vs. Cell-Based Activity: CP-17’s nanomolar IC50 against IDH2/R140Q highlights the importance of substituent choice for enzyme specificity . In contrast, trifluoromethyl groups (e.g., in 26) may favor carbonic anhydrase inhibition over kinase targets .
Synthetic Considerations :
Biological Activity
4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the urea functional group enhances its interaction with biological targets. The chemical structure can be represented as follows:
1. Inhibition of STING Pathway
Recent studies have indicated that compounds similar to this compound can inhibit the stimulator of interferon genes (STING). This pathway plays a crucial role in immune responses, particularly in the context of viral infections and cancer. The inhibition of STING leads to decreased phosphorylation of interferon regulatory factor 3 (IRF3), which is pivotal for the production of type I interferons .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, revealing effective minimum inhibitory concentrations (MICs). Compounds with electron-withdrawing groups in specific positions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole and urea portions of the molecule significantly influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The presence of nitro or halogen substituents on the aromatic ring enhances lipophilicity and antibacterial activity.
- Indole Substituents : Variations in the indole moiety can lead to different levels of STING inhibition and antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated various analogs related to this compound against a panel of bacterial strains. Compounds demonstrated MIC values ranging from 0.5 to 5 µg/mL, indicating strong antibacterial properties compared to standard antibiotics .
- STING Inhibition : Another research focused on the inhibition of the STING pathway by related compounds, revealing that certain derivatives inhibited STING activation more effectively than established inhibitors like H-151. This suggests potential applications in treating diseases where STING modulation is beneficial .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide?
- Methodological Answer : The compound is typically synthesized via a multi-step route:
Indole Activation : React 1-methylindole with phosgene or carbonyldiimidazole (CDI) to generate an isocyanate intermediate.
Urea Formation : Couple the activated indole with 4-aminobenzamide under anhydrous conditions (e.g., DMF, 0–5°C) to form the ureido linkage .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in ethyl acetate) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of key groups (e.g., indole NH at δ 10.5–11.5 ppm, benzamide carbonyl at δ 167–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₇H₁₅N₃O₂: 294.1238) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while avoiding cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide moiety to improve bioavailability .
Q. How can computational modeling predict binding interactions with biological targets (e.g., HDAC6 or tubulin)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the indole-ureido scaffold and HDAC6’s catalytic domain (PDB: 5EDU). Validate with MM-GBSA binding energy calculations .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent to assess stability of hydrogen bonds (e.g., ureido NH with Asp101/His144) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Profiling : Conduct MTT assays across multiple cell lines (e.g., HeLa, Jurkat) at concentrations (0.1–100 µM) to establish IC₅₀ values .
- Pathway-Specific Assays : Use ELISA kits to quantify cytokine secretion (e.g., TNF-α, IL-6) in LPS-stimulated macrophages to differentiate anti-inflammatory mechanisms .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with variations at the indole N-methyl or benzamide para-position. Compare bioactivity using standardized assays (e.g., HDAC inhibition IC₅₀) .
- Electron-Withdrawing Groups : Introduce halogens (Cl, F) at the benzamide ring to enhance metabolic stability and target affinity .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
